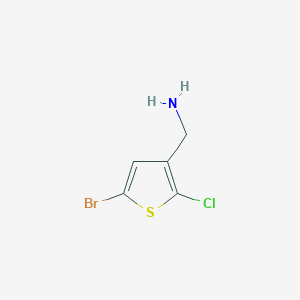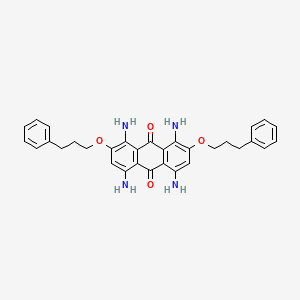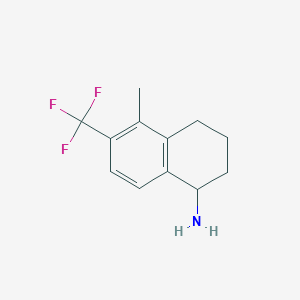
2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,5,8-trihydroxyanthraquinone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones. Substitution reactions result in various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,8-Trihydroxyanthraquinone: Lacks the 4-chlorophenylamino group, resulting in different chemical properties and reactivity.
4-Chloroaniline: A simpler compound with a single aromatic ring and a chlorine atom, used as a precursor in the synthesis of more complex molecules.
Anthraquinone: The parent compound of the anthraquinone family, with a simpler structure and different reactivity.
Uniqueness
2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to the presence of both the 4-chlorophenylamino group and multiple hydroxyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61548-24-1 |
|---|---|
Formule moléculaire |
C20H12ClNO5 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO5/c21-9-1-3-10(4-2-9)22-12-6-5-11-15(19(12)26)20(27)17-14(24)8-7-13(23)16(17)18(11)25/h1-8,22-24,26H |
Clé InChI |
XXDYOXVABVSHTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)




